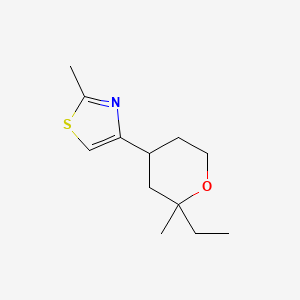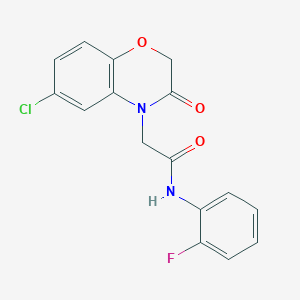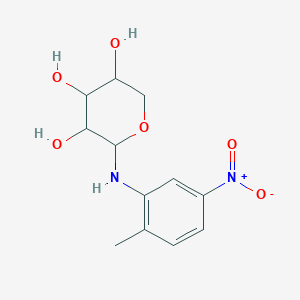![molecular formula C18H24N4O3S B5014014 N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, also known as PD-184352, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide inhibits the MAPK pathway by specifically targeting the extracellular signal-regulated kinase (ERK) 1/2 kinases. ERK1/2 is a key component of the MAPK pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting ERK1/2, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide is a potent and selective inhibitor of the MAPK pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, like all small molecule inhibitors, this compound has limitations in terms of its specificity and potential off-target effects. It is important to carefully control for these factors in experimental design and interpretation.
Orientations Futures
There are several potential future directions for research on N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide. One area of interest is in combination therapy with other chemotherapeutic agents, such as immune checkpoint inhibitors. Another potential direction is in the development of more selective inhibitors of the MAPK pathway, which could have fewer off-target effects and potentially greater therapeutic efficacy. Finally, there is interest in exploring the potential use of this compound in other diseases beyond cancer, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine to form the corresponding amine. This amine is then reacted with 6-bromo-3-pyridazinecarboxylic acid to form the pyridazine intermediate, which is then reacted with morpholine and deprotected to yield the final product.
Applications De Recherche Scientifique
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic, and colon cancer cells. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and cisplatin.
Propriétés
IUPAC Name |
N,2-diethyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-14-5-6-15(13-17(14)26(23,24)19-4-2)16-7-8-18(21-20-16)22-9-11-25-12-10-22/h5-8,13,19H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCQSDWIVMNPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl(4-methylcyclohexyl)amino]-1-phenylethanol](/img/structure/B5013937.png)
![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5013950.png)



![N-(3-fluorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5013970.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)

![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)

![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)